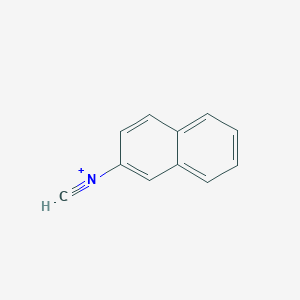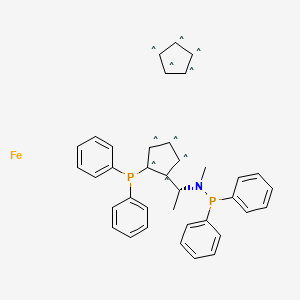
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) is a porphyrin derivative known for its unique structural and chemical properties. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four trimethylammoniophenyl groups attached to the porphyrin core, making it a cationic porphyrin. The compound is often used in scientific research due to its photophysical and photochemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) typically involves the condensation of substituted benzaldehydes with pyrrole in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified using column chromatography . The general reaction scheme is as follows: [ \text{4 RCHO + 4 C}_4\text{H}_4\text{NH} \rightarrow \text{Porphyrin} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can yield metalloporphyrins when coordinated with metal ions.
Substitution: The trimethylammonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Substituted porphyrins with various functional groups.
科学研究应用
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in photochemical reactions and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential in cancer treatment through photodynamic therapy.
Industry: Utilized in the development of sensors and electronic devices due to its photophysical properties.
作用机制
The compound exerts its effects primarily through its ability to absorb light and transfer energy. Upon light absorption, it undergoes electronic excitation, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids .
相似化合物的比较
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) is unique due to its cationic nature, which enhances its solubility in aqueous solutions and its ability to interact with negatively charged biological molecules. This property makes it particularly useful in biological and medical applications compared to its neutral or anionic counterparts .
属性
分子式 |
C84H94N8O12S4+4 |
|---|---|
分子量 |
1536.0 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]azanium |
InChI |
InChI=1S/C56H62N8.4C7H8O3S/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;4*1-6-2-4-7(5-3-6)11(8,9)10/h13-36,57,60H,1-12H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;; |
InChI 键 |
XFCJLTPKCPNBQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)



![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)






